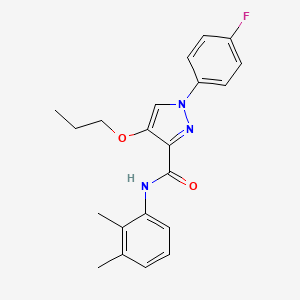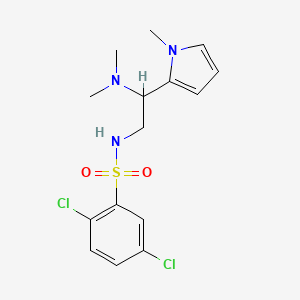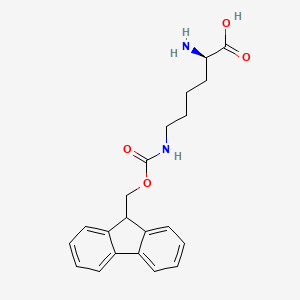![molecular formula C21H21N7O B2749339 (E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-09-2](/img/structure/B2749339.png)
(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . They are also called 1,4-diazanapthalene, 1, 4-naphthyridine, etc . Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoxaline scaffold .Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Quinoxalines undergo various reactions such as Diazotization, Nitration, Oxidation, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds within the pyrrolo[2,3-b]quinoxaline family, including analogs, have been widely reported. For instance, compounds with a similar backbone have been synthesized for their potential to form coordinate bonds with metal ions such as Mn(II) and Fe(II), which can be utilized for targeted delivery of therapeutic agents to biological sites like tumors (Yang et al., 2017). Another study focused on the oxidative cyclization technique to synthesize organic salts with potential for generating new compounds of this class, indicating the versatility and reactivity of the quinoxaline derivatives (Faizi et al., 2018).
Chemical Reactivity and Applications
Research into the chemical reactivity of pyrrolo[2,3-b]quinoxaline derivatives has led to the development of methods for regiospecific cleavage and synthesis of polycyclic heterocycles, showcasing their potential in creating complex molecular architectures for various applications (Ragnarsson et al., 2001). Another example includes the synthesis of pyrrolopyridines through intramolecular attack, demonstrating the compounds' utility in constructing polycyclic heterocycles (Clayden et al., 2005).
Potential Biological Activities
Several studies have been conducted to evaluate the potential biological activities of pyrrolo[2,3-b]quinoxaline derivatives. For example, some derivatives have shown promising antibacterial activities, highlighting their potential as novel therapeutic agents (Nabila et al., 2017). Additionally, novel synthesis routes for derivatives with bioactive potentials have been developed, further emphasizing the compound's versatility and potential in drug discovery and other biological applications (Pilkington et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-butyl-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-2-3-11-24-21(29)17-18-20(27-16-9-5-4-8-15(16)26-18)28(19(17)22)25-13-14-7-6-10-23-12-14/h4-10,12-13H,2-3,11,22H2,1H3,(H,24,29)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHABXNVSHKQHL-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2749256.png)
![2-[3-(4-Chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2749257.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2749263.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2749264.png)



![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)

![5-{3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2749278.png)
![5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)